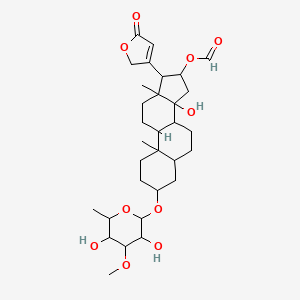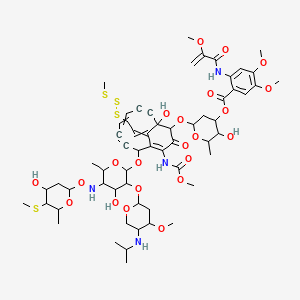
1-(2-amino-3-phenylpropanoyl)-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- ICX5609097 is a compound associated with the ICON blockchain platform. ICON is a decentralized, open-source blockchain that supports smart contracts. The native cryptocurrency of the ICON platform is denoted as ICX .
- While ICX5609097 is not a chemical compound in the traditional sense, it plays a crucial role within the ICON ecosystem.
Preparation Methods
- ICX5609097 is not synthesized through traditional chemical reactions. Instead, it is generated within the ICON blockchain network.
- The ICON platform employs a consensus mechanism called Loop Fault Tolerance (LFT), which ensures the validity of transactions and blocks. Nodes (computers) participate in block generation, and ICX tokens are rewarded to those who contribute to the network’s security and stability.
Chemical Reactions Analysis
- As mentioned earlier, ICX5609097 does not undergo chemical reactions in the conventional sense. it interacts with other components within the ICON blockchain.
- ICON’s smart contracts (similar to traditional contracts but executed automatically) facilitate various interactions, such as transferring ICX tokens, managing decentralized applications (dApps), and governing network parameters.
Scientific Research Applications
- ICON’s use cases extend beyond cryptocurrency. It serves as a platform for decentralized finance (DeFi) applications, enabling users to access financial services without relying on centralized institutions .
- Researchers and developers explore ICON’s capabilities for creating dApps, tokenizing assets, and building decentralized ecosystems. Its applications span finance, supply chain management, identity verification, and more.
Mechanism of Action
- ICX5609097’s “mechanism of action” lies in its role within the ICON network. It facilitates secure transactions, consensus, and governance.
- Molecular targets and pathways are metaphorical in this context, representing interactions between nodes, smart contracts, and users. ICON’s robustness relies on the collective behavior of these components.
Comparison with Similar Compounds
- Unlike traditional chemical compounds, ICX5609097 doesn’t have direct analogs. we can compare it to other blockchain platforms like Ethereum (ETH) or Binance Smart Chain (BNB).
- ICON’s unique features include its focus on interoperability (ICON 2.0 introduced Java smart contract support and the Blockchain Transmission Protocol) and its strong ties to South Korea and Japan .
Properties
Molecular Formula |
C20H31N5O3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(2-amino-3-phenylpropanoyl)-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H31N5O3/c21-11-5-4-9-16(18(23)26)24-19(27)17-10-6-12-25(17)20(28)15(22)13-14-7-2-1-3-8-14/h1-3,7-8,15-17H,4-6,9-13,21-22H2,(H2,23,26)(H,24,27) |
InChI Key |
DEVODHFBXAPEQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCCN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[2-[[2-(1H-imidazol-5-yl)acetyl]amino]-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10781082.png)


![5-[[2-[(2-benzyl-3-tert-butylsulfonylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B10781098.png)

![4-(1,3-benzodioxol-5-ylcarbamothioylamino)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B10781120.png)

![4-methyl-N-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-[(2-sulfanylphenyl)methyl]pentanamide](/img/structure/B10781130.png)
![Methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10781136.png)
![1-[3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]ethanone](/img/structure/B10781139.png)
![(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781147.png)
![2-[[1-[[1-Anilino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid](/img/structure/B10781161.png)
![2-ethoxy-6-hydroxyimino-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781162.png)
